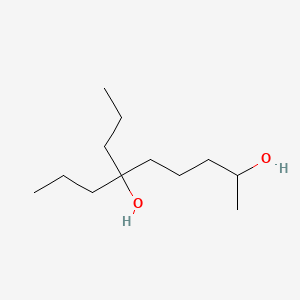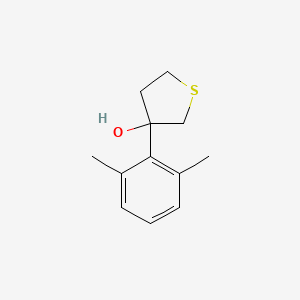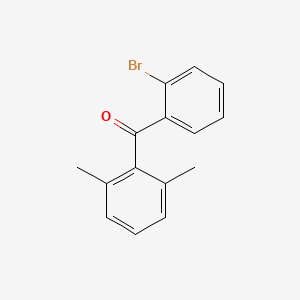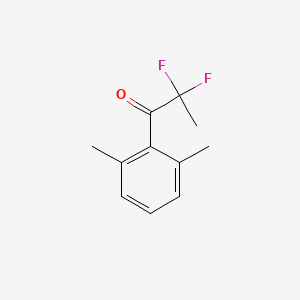
4-Propyl-4,8-nonanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-4,8-nonanediol (4-PN) is a synthetic compound derived from the reaction of 1,4-butanediol and propylene oxide, and is the most widely used compound in the field of synthetic organic chemistry. 4-PN is used in a variety of applications, including as a reagent for the synthesis of other compounds, as a solvent for organic reactions, and as a stabilizer for a variety of organic compounds. It is also used in the manufacture of polymers, coatings, and adhesives. In addition, 4-PN is used in the pharmaceutical industry for the synthesis of drugs, as well as in the food industry as an ingredient in flavorings and preservatives.
作用機序
The mechanism of action of 4-Propyl-4,8-nonanediol is not fully understood. It is believed that the compound acts as a reagent, forming covalent bonds with other molecules. In addition, it is believed that this compound can act as a catalyst, accelerating the rate of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The compound has been shown to be non-toxic in animal studies, and is not believed to be carcinogenic. However, further studies are needed to determine the long-term effects of this compound on human health.
実験室実験の利点と制限
The advantages of using 4-Propyl-4,8-nonanediol in laboratory experiments include its low cost, low toxicity, and its ability to act as a reagent and/or catalyst for a variety of reactions. However, there are some limitations to using this compound in laboratory experiments, including its flammability and its reactivity with a variety of compounds.
将来の方向性
Future research on 4-Propyl-4,8-nonanediol should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies are needed to determine the long-term effects of this compound on human health. Other areas of research should include the development of new methods for the synthesis of this compound, as well as the development of new applications for the compound. Finally, further research should be conducted on the environmental impact of this compound, as well as its potential for use in the food and pharmaceutical industries.
合成法
4-Propyl-4,8-nonanediol can be synthesized by reacting propylene oxide with 1,4-butanediol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction is exothermic and the reaction time is typically between 1-3 hours. The product of the reaction is a mixture of this compound and other byproducts, which must be separated and purified to obtain pure this compound.
科学的研究の応用
4-Propyl-4,8-nonanediol has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a solvent for organic reactions, and as a stabilizer for a variety of organic compounds. In addition, this compound has been used in the pharmaceutical industry for the synthesis of drugs, as well as in the food industry as an ingredient in flavorings and preservatives.
特性
IUPAC Name |
6-propylnonane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-6-7-11(3)13/h11,13-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRCHVXDRFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














